molecular formula C19H17N7O2S B2807329 Benzo[c][1,2,5]thiadiazol-5-yl(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone CAS No. 1704649-57-9

Benzo[c][1,2,5]thiadiazol-5-yl(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Cat. No. B2807329
CAS RN: 1704649-57-9
M. Wt: 407.45
InChI Key: AEGFIYQVCSQJIS-UHFFFAOYSA-N
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Description

The compound appears to contain a benzo[c][1,2,5]thiadiazole core, which is a type of heterocyclic aromatic compound. These types of compounds are often used in the development of dyes and pharmaceuticals due to their interesting electronic properties .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple heterocyclic rings. The benzo[c][1,2,5]thiadiazole core would likely contribute to the compound’s aromaticity and potentially its fluorescence properties .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present. The benzo[c][1,2,5]thiadiazole core is often involved in electron-accepting processes .

Scientific Research Applications

Synthesis and Characterization

Research has been conducted on the synthesis and characterization of compounds containing similar structural motifs, such as 1,2,4-oxadiazoles and thiadiazoles. These compounds were synthesized and characterized using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry, indicating a methodological approach to understanding the molecular structure and properties of complex chemical entities (Pandya et al., 2019).

Biological Activities

Significant efforts have been directed towards evaluating the biological activities of compounds with similar structural frameworks. For instance, compounds synthesized from related chemical structures have been assessed for their antibacterial, antifungal, and antimycobacterial activities. These studies reveal that such compounds exhibit good to moderate activity against various bacterial and fungal strains, suggesting potential applications in developing new antimicrobial agents (Pandya et al., 2019).

Anticancer and Antifibrosis Evaluation

Additionally, compounds bearing the benzo[c][1,2,5]thiadiazol moiety have been synthesized and evaluated for their potential anticancer and antifibrosis activities. Such studies involve the assessment of these compounds against specific cellular targets, revealing insights into their therapeutic potentials. For example, certain derivatives have been identified with promising activity against liver fibrosis, offering a foundation for further research into the treatment of chronic liver diseases (Zhu et al., 2019).

Molecular Aggregation Studies

Research on molecular aggregation effects has also been explored, focusing on the spectroscopic study of compounds in various organic solvents. Such studies help in understanding the interactions that drive molecular aggregation in solution, which is crucial for the development of compounds with desired solubility and stability characteristics (Matwijczuk et al., 2016).

Future Directions

The future research directions for this compound would likely depend on its intended application. Benzo[c][1,2,5]thiadiazole derivatives are of interest in various fields, including materials science and medicinal chemistry .

properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N7O2S/c27-19(13-3-4-14-15(9-13)25-29-24-14)26-7-1-2-12(11-26)8-17-22-18(23-28-17)16-10-20-5-6-21-16/h3-6,9-10,12H,1-2,7-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEGFIYQVCSQJIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC3=NSN=C3C=C2)CC4=NC(=NO4)C5=NC=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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